molecular formula C10H21ClN2O B2986624 N-(Piperidine-4-yl)pivalamide hydrochloride CAS No. 1233958-86-5

N-(Piperidine-4-yl)pivalamide hydrochloride

Cat. No.: B2986624
CAS No.: 1233958-86-5
M. Wt: 220.74
InChI Key: PUIFFOTZVTYDHJ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

N-(Piperidine-4-yl)pivalamide hydrochloride has been found to interact with various enzymes and proteins. For instance, it has been identified as an activator of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .

Cellular Effects

In cellular processes, this compound influences cell function by impacting cell signaling pathways and gene expression. It has been observed to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to induce p21 expression by dissociating c-Myc, a protein blocking p21 promoter .

Temporal Effects in Laboratory Settings

Preliminary in vitro studies have indicated that compounds in the N-(piperidin-4-yl)benzamide derivative series, including this compound, show significant inhibitory bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidine-4-yl)pivalamide hydrochloride typically involves the reaction of piperidine with pivaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidine-4-yl)pivalamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidine-4-yl)pivalamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidine-4-yl)pivalamide hydrochloride is unique due to its pivalamide group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-N-piperidin-4-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIFFOTZVTYDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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